9-(2,4,6-Trimethylphenyl)-9h-fluorene
Description
Properties
IUPAC Name |
9-(2,4,6-trimethylphenyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFLJPWAFAXQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299767 | |
| Record name | 9-(2,4,6-trimethylphenyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-40-7 | |
| Record name | NSC132572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2,4,6-trimethylphenyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The Grignard method leverages the reactivity of fluorenone (9H-fluoren-9-one) with organomagnesium reagents. Fluorenone reacts with 2,4,6-trimethylphenylmagnesium bromide to form 9-(2,4,6-trimethylphenyl)-9-hydroxyfluorene, which is subsequently dehydrated to yield the target compound.
Step 1: Grignard Reagent Preparation
2,4,6-Trimethylbromobenzene (1.2 eq) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen, forming the corresponding Grignard reagent.
Step 2: Nucleophilic Addition
Fluorenone (1.0 eq) is added dropwise to the Grignard reagent at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with ethyl acetate. The intermediate alcohol is isolated via column chromatography (hexane/ethyl acetate, 9:1).
Step 3: Dehydration
The alcohol intermediate is treated with concentrated sulfuric acid at 80°C for 2 hours, followed by neutralization and purification via recrystallization (methanol).
Optimization and Challenges
-
Key Challenge : Over-reduction of fluorenone to fluorene can occur if reaction temperatures exceed 25°C.
Friedel-Crafts Alkylation
Reaction Design
This method employs a Lewis acid (AlCl₃) to facilitate electrophilic substitution between fluorene and 2,4,6-trimethylbenzyl chloride.
Procedure :
Performance Metrics
-
Side Products : Di-alkylated fluorene (∼15%) due to excess electrophile.
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Advantage : No requirement for pre-functionalized fluorene derivatives.
Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
This route couples 9-bromofluorene with 2,4,6-trimethylphenylboronic acid using a Pd(PPh₃)₄ catalyst.
Synthetic Steps :
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9-Bromofluorene Synthesis : Fluorene is brominated at the 9-position using N-bromosuccinimide (NBS) in CCl₄.
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Coupling Reaction : 9-Bromofluorene (1.0 eq), trimethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) are refluxed in toluene/water (3:1) for 18 hours.
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Purification : Column chromatography (hexane/DCM, 7:3) yields the product.
Efficiency and Scalability
Nucleophilic Aromatic Substitution
Activated Fluorene Derivatives
Electron-deficient fluorene intermediates (e.g., 9-nitrofluorene) undergo substitution with 2,4,6-trimethylphenylthiolate ions.
Procedure :
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9-Nitrofluorene Synthesis : Nitration of fluorene using HNO₃/H₂SO₄.
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Substitution : 9-Nitrofluorene (1.0 eq) reacts with sodium 2,4,6-trimethylthiophenoxide (1.5 eq) in DMF at 120°C for 24 hours.
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Reduction : The nitro group is reduced to NH₂ using H₂/Pd-C, followed by oxidation to restore aromaticity.
Outcomes and Limitations
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Yield : 40–50% (low due to multi-step sequence).
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Utility : Primarily for synthesizing thioether analogs, requiring additional steps for C–C bond formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Grignard Addition | 68–75 | >98 | Moderate | High |
| Friedel-Crafts | 55–60 | 95 | Low | Moderate |
| Suzuki Coupling | 80–85 | 99 | High | High |
| Nucleophilic Substitution | 40–50 | 90 | Moderate | Low |
Key Findings :
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The Suzuki-Miyaura method offers the highest yield and purity, making it ideal for industrial applications despite catalyst costs.
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Grignard addition balances cost and efficiency, suitable for laboratory-scale synthesis.
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Friedel-Crafts alkylation is limited by side reactions but valuable for simplicity.
Advanced Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2,4,6-Trimethylphenyl)-9h-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of fluorenyl derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the trimethylphenyl group can be further functionalized. For example, nitration can introduce nitro groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Nitro-substituted fluorenes.
Scientific Research Applications
Chemistry: 9-(2,4,6-Trimethylphenyl)-9h-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural properties allow it to be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug design and development.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced materials.
Mechanism of Action
The mechanism of action of 9-(2,4,6-trimethylphenyl)-9h-fluorene is primarily related to its ability to interact with various molecular targets. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, its interactions with proteins and nucleic acids are of interest, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Table 1: Key Properties of Fluorene Derivatives
Steric and Electronic Modifications
- Mesityl vs. Phenyl Substitution : The mesityl group in this compound offers superior steric shielding compared to phenyl, reducing aggregation in solid-state applications. This contrasts with 9-phenylfluorene, where the planar phenyl group promotes π-stacking, leading to crystallinity but lower solubility .
- Halogenated Derivatives : Brominated analogs, such as 9-[Bromo(phenyl)methylene]-9H-fluorene, exhibit higher reactivity in Suzuki-Miyaura couplings due to the bromine atom’s leaving-group ability. However, they are less stable under thermal stress compared to the mesityl derivative .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 9-(2,4,6-Trimethylphenyl)-9H-fluorene, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, starting from fluorene derivatives and functionalized aryl halides. For example, cyclization of ortho, ortho′-substituted terphenyl precursors under inert atmospheres (e.g., nitrogen or argon) minimizes oxidation side reactions . Solvent selection (e.g., THF or DMF) and temperature control (60–120°C) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) on the trimethylphenyl substituent. Coupling patterns distinguish fluorene core protons from substituents .
- IR Spectroscopy : Identify C-H stretching (2800–3100 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 351.2) .
Q. What are the key physical properties (e.g., solubility, melting point) relevant to handling this compound in laboratory settings?
- Methodology : Solubility testing in common solvents (e.g., toluene, chloroform) guides reaction solvent choices. Differential Scanning Calorimetry (DSC) determines melting points (typically >200°C for fluorene derivatives). Thermogravimetric Analysis (TGA) assesses thermal stability for material science applications .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and dihedral angles. For example, intramolecular C-H⋯Cl interactions (if present) are detectable at ~2.9 Å . Use SHELX suite (SHELXL/SHELXS) for structure solution and refinement due to its robustness in handling small-molecule data . Compare results with databases like CCDC or NIST Chemistry WebBook .
Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport properties. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate π-conjugation effects. Software like Gaussian or ORCA is recommended .
Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?
- Methodology : Cross-validate data using complementary techniques:
- If XRD and NMR data conflict (e.g., unexpected bond angles), re-examine sample purity or consider polymorphism.
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex aromatic systems .
- Re-refine XRD data with alternative software (e.g., Olex2 vs. SHELXTL) to check for systematic errors .
Q. What strategies optimize the synthesis of derivatives (e.g., halogenated analogs) for medicinal chemistry studies?
- Methodology : Introduce halogen substituents (Br, Cl) via electrophilic substitution or palladium-catalyzed coupling. Monitor regioselectivity using steric maps of the trimethylphenyl group to predict substitution sites . Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to minimize by-products .
Application-Oriented Questions
Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence supramolecular packing in crystal structures?
- Methodology : Analyze packing diagrams (e.g., using Mercury software) to identify π-π stacking distances (typically ~3.8–4.2 Å for fluorenes) and van der Waals interactions. The trimethylphenyl group may induce torsional strain, reducing coplanarity and altering charge transport properties .
Q. What role does this compound play in the development of organic semiconductors or light-emitting devices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
